molecular formula C18H16O6 B12008294 beta-Conidendrol CAS No. 2643-01-8

beta-Conidendrol

Cat. No.: B12008294
CAS No.: 2643-01-8
M. Wt: 328.3 g/mol
InChI Key: WQECJMDOMUSXDX-UHFFFAOYSA-N
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Description

    Beta-Conidendrol: is a chemical compound with the molecular formula CHO. It belongs to the class of bis-catechols and is structurally related to conidendrin.

  • This compound has been investigated for its antioxidant and stabilizing properties in various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Beta-conidendrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Antioxidant Properties: Beta-conidendrol has been explored as an antioxidant to prevent rancidification in fats, oils, and fat-containing candies.

      Polymer Stabilization: It acts as a stabilizer against aging and resinification in GR-S type polymers.

      Vinyl Monomer Polymerization Inhibition: this compound is used as an additive to inhibit the polymerization of vinyl-type monomers.

  • Mechanism of Action

    • The exact mechanism by which beta-conidendrol exerts its effects is not fully elucidated. it likely involves scavenging free radicals and interfering with oxidation processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other bis-catechols and antioxidants, such as catechin, resveratrol, and quercetin, share some similarities with beta-conidendrol.

      Uniqueness: this compound’s uniqueness lies in its specific chemical structure and its potential as an alternative stabilizer derived from abundant raw materials.

    Properties

    CAS No.

    2643-01-8

    Molecular Formula

    C18H16O6

    Molecular Weight

    328.3 g/mol

    IUPAC Name

    4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one

    InChI

    InChI=1S/C18H16O6/c19-13-2-1-8(4-14(13)20)17-10-6-16(22)15(21)5-9(10)3-11-12(17)7-24-18(11)23/h1-2,4-6,11-12,17,19-22H,3,7H2

    InChI Key

    WQECJMDOMUSXDX-UHFFFAOYSA-N

    Canonical SMILES

    C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O

    Origin of Product

    United States

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